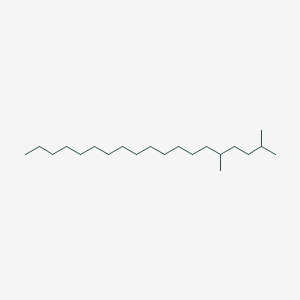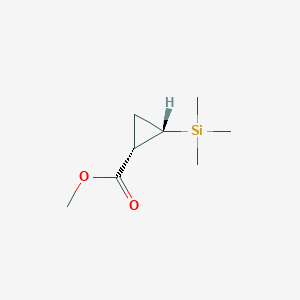
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and reactivity. It contains a cyclopropane ring, which is known for its high strain and reactivity, and a trimethylsilyl group, which can influence the compound’s chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of diazo compounds, which decompose to form carbenes that can cyclopropanate alkenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using similar methods as in laboratory synthesis. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: It can be used in the production of materials with unique properties due to the presence of the cyclopropane ring.
Mecanismo De Acción
The mechanism of action of methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate involves the reactivity of the cyclopropane ring and the influence of the trimethylsilyl group. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. The trimethylsilyl group can stabilize intermediates and influence the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-cis-2-(1-cis-propenyl)-cyclopropane
- 1-methyl-cis-2-(1-ethenyl)-cyclopropane
- cis-1-Methyl-2-(2’-propenyl)cyclopropane
Uniqueness
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties compared to other cyclopropane derivatives. This makes it a valuable compound for studying the effects of silyl groups on cyclopropane reactivity and for developing new synthetic methodologies.
Propiedades
Número CAS |
65108-77-2 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
methyl (1S,2S)-2-trimethylsilylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H16O2Si/c1-10-8(9)6-5-7(6)11(2,3)4/h6-7H,5H2,1-4H3/t6-,7+/m1/s1 |
Clave InChI |
WARLOUHAZIRTBU-RQJHMYQMSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H]1[Si](C)(C)C |
SMILES canónico |
COC(=O)C1CC1[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
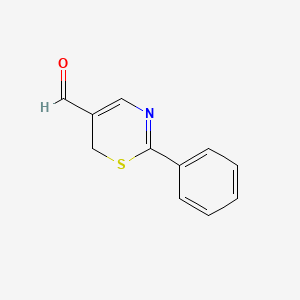
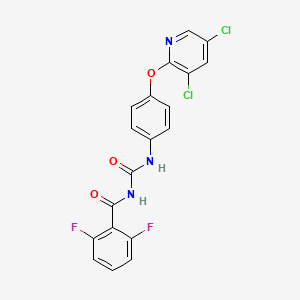
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)





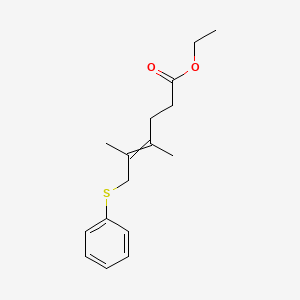
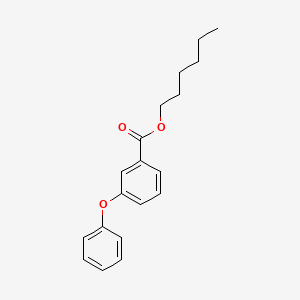
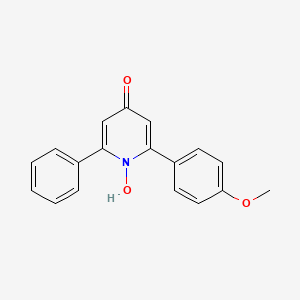
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)
